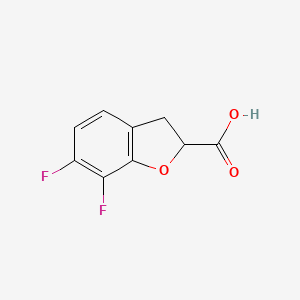![molecular formula C10H19NO2 B15257971 1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol](/img/structure/B15257971.png)
1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol is a chemical compound with a unique structure that combines an oxane ring with a cyclobutane ring
Preparation Methods
The synthesis of 1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol involves several steps, typically starting with the formation of the oxane ring followed by the introduction of the cyclobutane ring. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol can be compared with other similar compounds, such as:
1-[4-(Aminomethyl)oxan-4-yl]cyclopentan-1-ol: This compound has a cyclopentane ring instead of a cyclobutane ring, leading to different chemical and physical properties.
1-[4-(Aminomethyl)oxan-4-yl]cyclohexan-1-ol: The presence of a cyclohexane ring in this compound results in distinct reactivity and applications.
The uniqueness of this compound lies in its specific ring structure, which imparts unique properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-[4-(aminomethyl)oxan-4-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c11-8-9(4-6-13-7-5-9)10(12)2-1-3-10/h12H,1-8,11H2 |
InChI Key |
QGPOZFKTEHHVOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2(CCOCC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


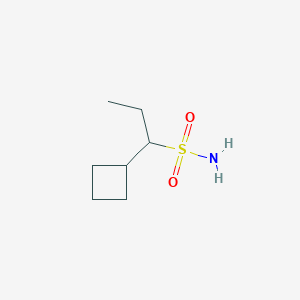
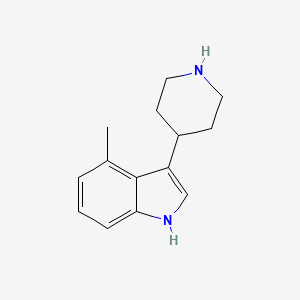
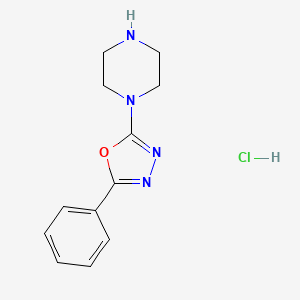
![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B15257915.png)
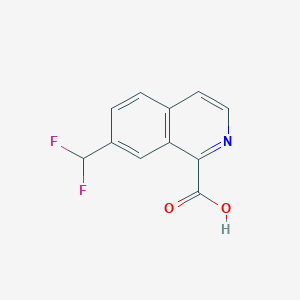
![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B15257935.png)

![6-(Pyrrolidin-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B15257943.png)
![tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B15257948.png)
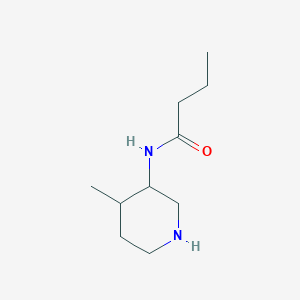
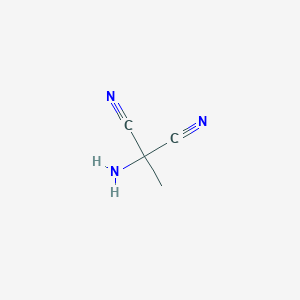
![Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B15257985.png)

